molecular formula C13H17F3N2O B15170756 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol CAS No. 919278-31-2

1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol

Cat. No.: B15170756
CAS No.: 919278-31-2
M. Wt: 274.28 g/mol
InChI Key: GHOWQLMICHCUPG-UHFFFAOYSA-N
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Description

1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a benzyl substituent bearing a 3-amino-5-(trifluoromethyl)phenyl group. Structural analogs of this compound, such as 1-[3-Amino-5-(trifluoromethyl)phenyl]-4-methylimidazole, are precursors to nilotinib, a tyrosine kinase inhibitor used in leukemia treatment . This highlights the compound’s relevance in medicinal chemistry, particularly in oncology.

Properties

CAS No.

919278-31-2

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

1-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)10-5-9(6-11(17)7-10)8-18-3-1-12(19)2-4-18/h5-7,12,19H,1-4,8,17H2

InChI Key

GHOWQLMICHCUPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine .

Scientific Research Applications

1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is a synthetic organic compound featuring a piperidine ring, a hydroxyl group, and a phenyl group substituted with an amino group and a trifluoromethyl group. It has a molecular formula of CHFNO and a molecular weight of approximately 274.28 g/mol. The trifluoromethyl group enhances its lipophilicity, which can help it interact with biological membranes and targets.

Applications

1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol exhibits biological activity, particularly in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds aimed at treating neurological disorders. The compound's structural characteristics allow it to interact with various biological targets, potentially influencing their activity and function. Studies suggest that it may act as a probe to investigate the interactions of trifluoromethylated compounds within biological systems. Interaction studies involving this compound focus on its binding affinity to specific receptors and enzymes. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to engage with intracellular targets effectively. Research has indicated that this compound may influence receptor activity or enzyme function, making it a subject for pharmacological studies.

Structural Relatives

Several compounds share structural similarities with 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol:

Compound NameStructural FeaturesUnique Characteristics
4-(Trifluoromethyl)benzylamineTrifluoromethyl group, amino groupLacks piperidine ring; simpler structure
1-(4-Trifluoromethylphenyl)methylamineTrifluoromethyl groupNo hydroxyl or piperidine substituents
2-(Trifluoromethyl)anilineTrifluoromethyl group on anilineLacks piperidine structure; primarily aromatic

Mechanism of Action

The mechanism of action of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol with structurally related piperidine derivatives:

Compound Name Substituents on Aromatic Ring Piperidine Modification Key Functional Groups Reported/Postulated Activity Reference
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol 3-Amino-5-(trifluoromethyl)phenyl 4-hydroxy Amino, CF₃, hydroxyl Anticancer (precursor derivatives)
1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol 4-Chloro-3-(trifluoromethyl)phenyl, bis(4-fluorophenyl) 4-hydroxy CF₃, chloro, fluorophenyl, hydroxyl CNS therapeutics (speculated)
CGP77675 3-Methoxyphenyl linked to pyrrolo[2,3-d]pyrimidine 4-hydroxy Methoxy, pyrrolopyrimidine, hydroxyl Kinase inhibition (assumed)
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(2-methylphenyl)methyl]piperidin-4-ol 4-Chloro-3-(trifluoromethyl)phenyl, 2-methylbenzyl 4-hydroxy CF₃, chloro, methylbenzyl, hydroxyl Metabolite (unspecified activity)
1-(4-(Trifluoromethyl)-2-nitrophenyl)piperidin-4-ol 2-Nitro-4-(trifluoromethyl)phenyl 4-hydroxy CF₃, nitro, hydroxyl Synthetic intermediate

Key Comparative Insights

Bioactivity and Therapeutic Potential: The target compound’s amino and trifluoromethyl groups align with kinase inhibitor precursors (e.g., nilotinib derivatives) . In contrast, the nitro-substituted analog () lacks bioactive reports, likely serving as a synthetic intermediate due to its electron-withdrawing nitro group . The bis(4-fluorophenyl) analog () may target CNS disorders, as fluorinated piperidines are common in antipsychotics .

Trifluoromethyl groups are consistent across multiple analogs, improving metabolic stability and membrane permeability .

Synthetic Utility :

  • Derivatives like CGP77675 () incorporate complex heterocycles (pyrrolopyrimidine), suggesting advanced scaffold diversification for kinase targeting .
  • The azide-containing compound () may serve as a click chemistry reagent, diverging from the target compound’s therapeutic focus .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxyl group in piperidin-4-ol derivatives enhances aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in both the target compound and ’s metabolite .

Biological Activity

1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol, also known by its CAS number 919278-31-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H17F3N2O
  • Molecular Weight : 274.28 g/mol
  • IUPAC Name : 1-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
  • CAS Number : 919278-31-2

The biological activity of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, which may contribute to its biological efficacy .

Binding Affinity Studies

Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit improved binding affinities to target proteins. For instance, the introduction of trifluoromethyl groups has been shown to increase the potency of compounds in inhibiting specific enzymes related to tumor growth and inflammation .

Biological Activities

1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol has been evaluated for several biological activities:

Antitumor Activity

Research suggests that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. Mechanistic studies have shown that it can down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic factors such as Bax .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. This inhibition is associated with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models .

Study 1: Antitumor Efficacy

A study evaluated the effects of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol on HepG2 hepatoma cells. The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an antitumor agent .

Concentration (µM)% Apoptosis
115
535
1060

Study 2: Anti-inflammatory Activity

In vitro experiments using RAW264.7 macrophages revealed that treatment with the compound significantly decreased TNF-α and IL-6 production upon LPS stimulation. This suggests a robust anti-inflammatory profile .

Treatment ConditionTNF-α (pg/mL)IL-6 (pg/mL)
Control15001200
Compound (5 µM)600400

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